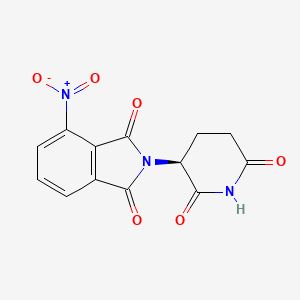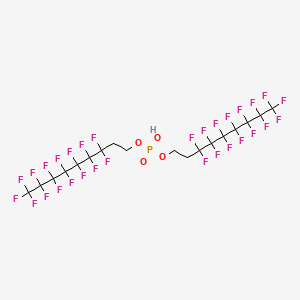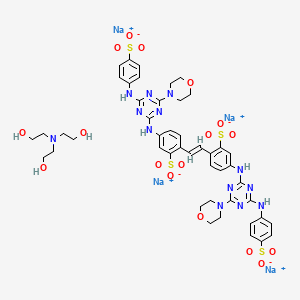
EV-22 methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EV-22 methyl ester is a chemical compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in fruits and flowers. They are widely used in various industries, including food, pharmaceuticals, and cosmetics, due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EV-22 methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides with methanol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
EV-22 methyl ester undergoes various chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Aminolysis: Amide.
Wissenschaftliche Forschungsanwendungen
EV-22 methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of EV-22 methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in lipid metabolism, leading to the production of fatty acids and glycerol . The compound’s effects are mediated through its conversion to active metabolites that interact with cellular receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
EV-22 methyl ester can be compared with other esters such as:
Methyl acetate: Commonly used as a solvent and in the production of adhesives and coatings.
Ethyl acetate: Widely used in the food and beverage industry as a flavoring agent.
Methyl butyrate: Known for its fruity odor and used in the formulation of perfumes and flavorings.
Uniqueness
This compound stands out due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
115216-95-0 |
|---|---|
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate |
InChI |
InChI=1S/C18H20O6/c1-3-4-5-8-11-14(19)17-15(23-18(21)24-17)12-9-6-7-10-13-16(20)22-2/h1,14-15,17,19H,6-7,9-10,12-13H2,2H3 |
InChI-Schlüssel |
YHKYOCPCNKEVQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCC1C(OC(=O)O1)C(C#CC#CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


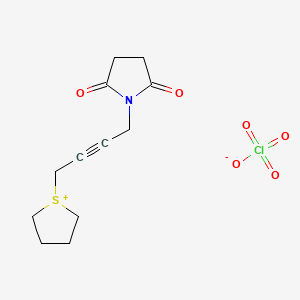
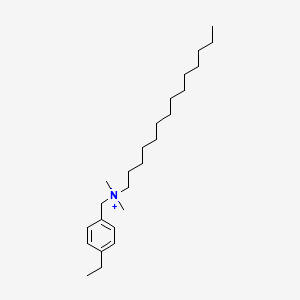
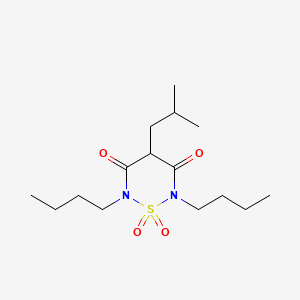
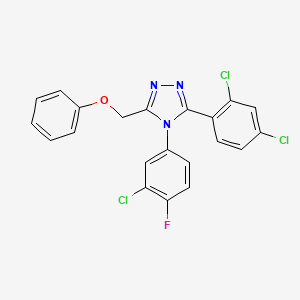
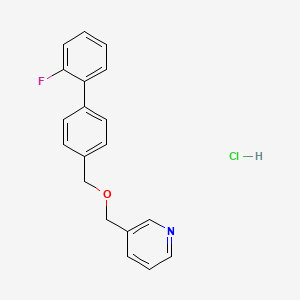
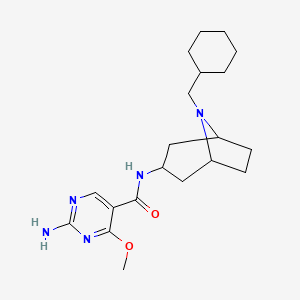

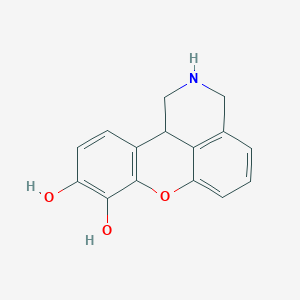

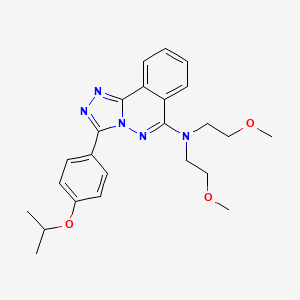
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
